tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminopyrimidine moiety, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the aminopyrimidine moiety: This step involves the reaction of the piperidine derivative with an aminopyrimidine compound, often under basic conditions to facilitate the nucleophilic substitution.
Attachment of the tert-butyl group: The final step involves the protection of the carboxylate group with a tert-butyl moiety, typically using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The aminopyrimidine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features an aminomethylphenyl group instead of an aminopyrimidine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXLQACGLJFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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